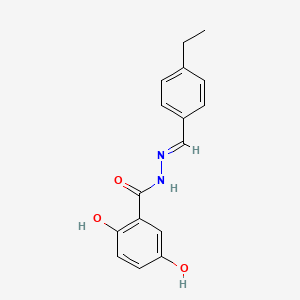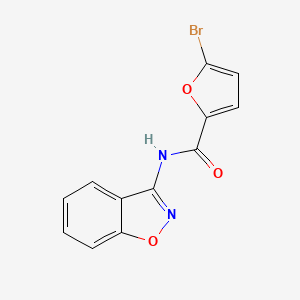![molecular formula C16H24N2O4S B4834905 N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4834905.png)
N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
説明
N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, commonly known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research. MMPI is a sulfonamide-based inhibitor of matrix metalloproteinases (MMPs), which are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components. The inhibition of MMPs has been shown to have therapeutic potential in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.
作用機序
MMPI inhibits MMP activity by binding to the active site of the enzyme, thereby preventing the degradation of ECM components. N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, excessive MMP activity has been implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.
Biochemical and Physiological Effects:
MMPI has been shown to have various biochemical and physiological effects in preclinical models. In cancer research, MMPI has been shown to reduce tumor growth and metastasis by inhibiting MMP activity. In arthritis research, MMPI has been shown to reduce joint destruction by inhibiting MMP activity. MMPI has also been studied in the context of cardiovascular diseases, where N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide play a role in the remodeling of the extracellular matrix in the arterial wall. Inhibition of MMP activity has been shown to reduce vascular remodeling and improve vascular function in animal models of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using MMPI in lab experiments is its specificity for N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. MMPI selectively inhibits MMP activity, without affecting other enzymes or physiological processes. This allows for more precise investigation of the role of N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide in various pathological conditions. However, one of the limitations of using MMPI in lab experiments is its potential toxicity. MMPI has been shown to have cytotoxic effects on various cell types, and its use in vivo may be limited by its toxicity.
将来の方向性
There are several future directions for the study of MMPI. One area of research is the development of novel MMP inhibitors with improved specificity and reduced toxicity. Another area of research is the investigation of the role of N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Additionally, the use of MMP inhibitors in combination with other therapies, such as chemotherapy or radiation therapy, may have synergistic effects and improve therapeutic outcomes.
科学的研究の応用
MMPI has been extensively studied for its potential therapeutic applications in various pathological conditions. In cancer research, N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide have been implicated in tumor invasion and metastasis, and inhibition of MMP activity has been shown to reduce tumor growth and metastasis in preclinical models. MMPI has also been studied in the context of arthritis, where N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide play a role in the degradation of cartilage. Inhibition of MMP activity has been shown to reduce joint destruction in animal models of arthritis.
特性
IUPAC Name |
N-(4-methoxyphenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-5-4-10-17(11-13)16(19)12-18(23(3,20)21)14-6-8-15(22-2)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEYKJVQUBPDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4834823.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4834835.png)
![2-[1-(phenoxymethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4834839.png)

![N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4834857.png)


![4-benzyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4834870.png)
![10-[(4-ethyl-1-piperazinyl)acetyl]-10H-phenothiazine](/img/structure/B4834872.png)
![N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4834888.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4834892.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate](/img/structure/B4834893.png)
![ethyl 3-(3-chlorobenzyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4834906.png)
![2-[(6-methylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4834913.png)